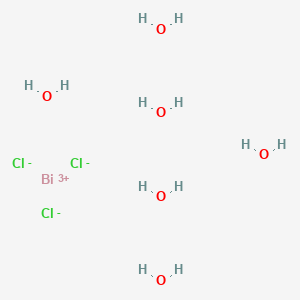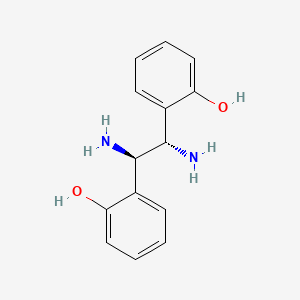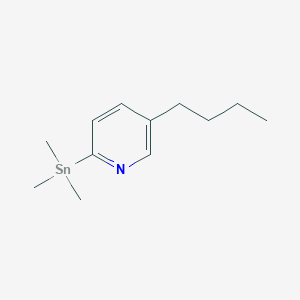
Bismuth(III) chloride hexahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth(III) chloride hexahydrate is an inorganic compound with the chemical formula BiCl₃·6H₂O. It is a hydrated form of bismuth(III) chloride, which is a common source of the Bi³⁺ ion. This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. This compound appears as colorless or white crystals and is soluble in water, forming a slightly acidic solution.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bismuth(III) chloride hexahydrate can be synthesized through several methods:
Direct Chlorination: Bismuth metal reacts with chlorine gas to form bismuth(III) chloride, which can then be hydrated to produce the hexahydrate form. [ 2 \text{Bi} + 3 \text{Cl}_2 \rightarrow 2 \text{BiCl}_3 ]
Reaction with Hydrochloric Acid: Bismuth oxide reacts with hydrochloric acid to form bismuth(III) chloride, which can be further hydrated. [ \text{Bi}_2\text{O}_3 + 6 \text{HCl} \rightarrow 2 \text{BiCl}_3 + 3 \text{H}_2\text{O} ]
Dissolution in Aqua Regia: Bismuth metal dissolves in aqua regia (a mixture of nitric acid and hydrochloric acid), followed by evaporation to yield this compound. [ \text{Bi} + 6 \text{HNO}_3 \rightarrow \text{Bi(NO}_3\text{)}_3 + 3 \text{H}_2\text{O} + 3 \text{NO}_2 ] [ \text{Bi(NO}_3\text{)}_3 + 3 \text{NaCl} \rightarrow \text{BiCl}_3 + 3 \text{NaNO}_3 ]
Industrial Production Methods
In industrial settings, this compound is typically produced by reacting bismuth metal with chlorine gas or hydrochloric acid under controlled conditions. The resulting bismuth(III) chloride is then hydrated to form the hexahydrate.
Analyse Chemischer Reaktionen
Types of Reactions
Bismuth(III) chloride hexahydrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form bismuth oxychloride. [ \text{BiCl}_3 + \text{H}_2\text{O} \rightarrow \text{BiOCl} + 2 \text{HCl} ]
Reduction: It can be reduced to metallic bismuth using reducing agents such as hydrogen gas or metals like zinc. [ \text{BiCl}_3 + 3 \text{H}_2 \rightarrow \text{Bi} + 3 \text{HCl} ]
Substitution: It reacts with various ligands to form coordination compounds. [ \text{BiCl}_3 + 3 \text{L} \rightarrow \text{BiL}_3 + 3 \text{HCl} ] (where L is a ligand)
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, hydrogen gas, and various ligands. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from reactions involving this compound include bismuth oxychloride, metallic bismuth, and various coordination compounds.
Wissenschaftliche Forschungsanwendungen
Bismuth(III) chloride hexahydrate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions such as alcoholysis, acetolysis, and hydrolysis of epoxides.
Biology: Bismuth compounds are investigated for their antimicrobial properties, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers.
Industry: It is used in the production of other bismuth compounds and as a precursor for bismuth-based materials with applications in electronics and materials science.
Wirkmechanismus
The mechanism of action of bismuth(III) chloride hexahydrate involves its ability to form complexes with various biological molecules. In the case of antimicrobial activity, bismuth compounds inhibit enzymes such as urease, which is crucial for the survival of Helicobacter pylori in the acidic environment of the stomach. Bismuth compounds also disrupt the bacterial cell wall and interfere with metal ion homeostasis, leading to bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
Bismuth(III) chloride hexahydrate can be compared with other bismuth compounds such as bismuth oxychloride, bismuth nitrate, and bismuth subsalicylate. While all these compounds share the common feature of containing bismuth, they differ in their chemical properties and applications:
Bismuth Oxychloride (BiOCl): Used in cosmetics and pigments due to its pearlescent appearance.
Bismuth Nitrate (Bi(NO₃)₃): Used in the preparation of other bismuth compounds and as a reagent in analytical chemistry.
Bismuth Subsalicylate (C₇H₅BiO₄): Commonly used as an antacid and anti-diarrheal medication.
This compound is unique due to its high solubility in water and its ability to form various coordination compounds, making it versatile for use in different chemical reactions and applications.
Eigenschaften
Molekularformel |
BiCl3H12O6 |
|---|---|
Molekulargewicht |
423.43 g/mol |
IUPAC-Name |
bismuth;trichloride;hexahydrate |
InChI |
InChI=1S/Bi.3ClH.6H2O/h;3*1H;6*1H2/q+3;;;;;;;;;/p-3 |
InChI-Schlüssel |
LTOVUFBEPKXFOY-UHFFFAOYSA-K |
Kanonische SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Bi+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(benzo[b]thiophen-2-yl)dimethylsilane](/img/structure/B15199092.png)
![Diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate](/img/structure/B15199095.png)

![(4S,5R)-3-[(S)-2-(Fmoc-amino)propanoyl]-2,2,5-trimethyloxazolidine-4-carboxylic Acid](/img/structure/B15199113.png)
![tert-butyl N-[6-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B15199123.png)

![N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine](/img/structure/B15199141.png)


![Benzo[b]thiophene-5-carbaldehyde oxime](/img/structure/B15199156.png)
![5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate](/img/structure/B15199161.png)

![1-(1H-Benzo[d]imidazol-2-yl)propan-1-one](/img/structure/B15199165.png)

